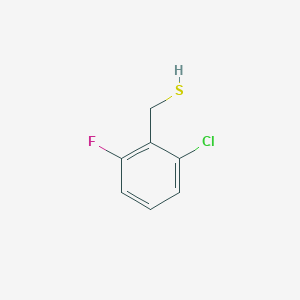
(2-Chloro-6-fluorophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-756423 is a small molecule drug that belongs to the class of HIV protease inhibitors. It was developed by Merck & Co., Inc. and is known for its potent activity against the HIV-1 protease enzyme. This compound has been studied for its potential use in the treatment of HIV infections, particularly in combination with other antiretroviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-756423 involves multiple steps, starting from readily available starting materials. One of the key intermediates in the synthesis is compound (I), which is coupled with benzofuran-2-carbaldehyde (II) via a reductive amination reaction using sodium triacetoxyborohydride in either 1,2-dichloroethane/acetic acid or isopropyl acetate/acetic acid .
Industrial Production Methods
The industrial production of L-756423 follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of automated systems and high-throughput techniques, such as solid-phase extraction and liquid chromatography-mass spectrometry (LC-MS), are employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
L-756423 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Scientific Research Applications
L-756423 has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable tool in the study of HIV protease inhibitors and their mechanisms of action.
Biology: The compound is used in research to understand the biology of HIV and the role of protease inhibitors in inhibiting viral replication.
Medicine: L-756423 has been investigated in clinical trials for its potential use in combination therapies for HIV treatment. .
Mechanism of Action
L-756423 exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the HIV virus, as it cleaves the viral polyprotein into functional proteins necessary for viral replication. By binding to the active site of the protease enzyme, L-756423 prevents the cleavage of the polyprotein, thereby inhibiting viral replication and reducing the viral load in infected individuals .
Comparison with Similar Compounds
L-756423 is part of a class of HIV protease inhibitors that includes other compounds such as indinavir sulfate (MK-639) and atazanavir. Compared to these similar compounds, L-756423 has shown unique properties, including:
Potency: L-756423 exhibits high potency against the HIV-1 protease enzyme, with a low inhibitory constant (K_i) value.
Selectivity: The compound is highly selective for the HIV-1 protease enzyme, minimizing off-target effects.
Pharmacokinetics: L-756423 has a longer half-life in several animal models compared to indinavir sulfate, making it a promising candidate for further development
List of Similar Compounds
- Indinavir sulfate (MK-639)
- Atazanavir
- Mozenavir (DMP-450)
- Tipranavir
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methanethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFPTJWQPHMUEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343286 |
Source


|
| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170924-52-4 |
Source


|
| Record name | (2-Chloro-6-fluorophenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170924-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
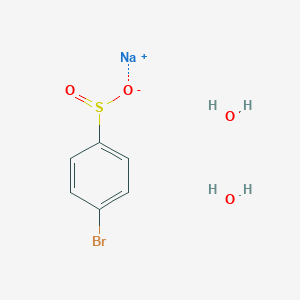
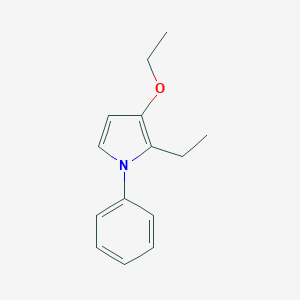
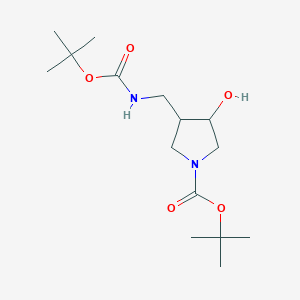
![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)
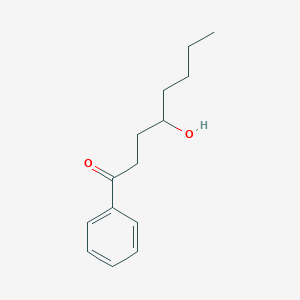
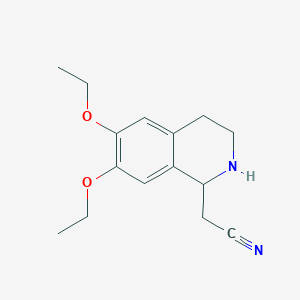

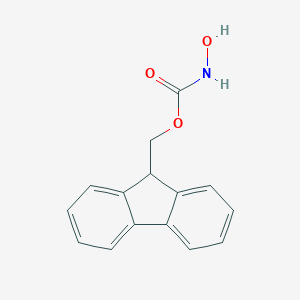
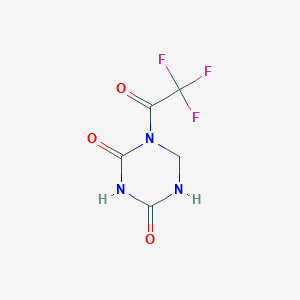
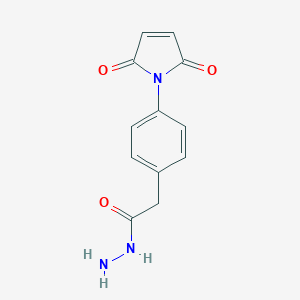
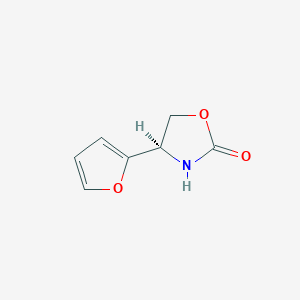
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)
![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

